Mixed mGlu5 Agonist / mGlu1 Antagonist Activity: A Unique Pharmacological Dualism Absent in Phenylglycine Congeners
CBPG is the only widely characterized Group I mGlu receptor ligand that behaves as a partial agonist at mGlu5 while concurrently acting as a competitive antagonist at mGlu1. In BHK cells expressing recombinant receptors, CBPG had no agonist activity at mGlu1α but blocked L-glutamate-induced responses, whereas at mGlu5a it evoked phosphoinositide hydrolysis with partial efficacy. In contrast, the phenylglycine analog (S)-3,5-DHPG was a full agonist at both mGlu1 and mGlu5 [1].
| Evidence Dimension | Functional activity at recombinant Group I mGlu receptors |
|---|---|
| Target Compound Data | CBPG: mGlu5a partial agonist; mGlu1α antagonist (no agonism) |
| Comparator Or Baseline | (S)-3,5-DHPG: full agonist at both mGlu1α and mGlu5a receptors |
| Quantified Difference | Qualitative difference: CBPG exhibits dual opposing activities; DHPG exhibits only agonism. |
| Conditions | BHK cells stably transfected with human mGlu1α or mGlu5a receptors; phosphoinositide hydrolysis assay |
Why This Matters
This unique dualism allows researchers to simultaneously activate mGlu5 and block mGlu1, a combination impossible to achieve with any single phenylglycine ligand, which is critical for probing the divergent roles of these receptors in synaptic plasticity and excitotoxicity.
- [1] Mannaioni, G., Attucci, S., Missanelli, A., Pellicciari, R., Corradetti, R., & Moroni, F. (1999). Biochemical and electrophysiological studies on (S)-(+)-2-(3′-carboxybicyclo[1.1.1]pentyl)-glycine (CBPG), a novel mGlu5 receptor agonist endowed with mGlu1 receptor antagonist activity. Neuropharmacology, 38(7), 917–926. View Source
